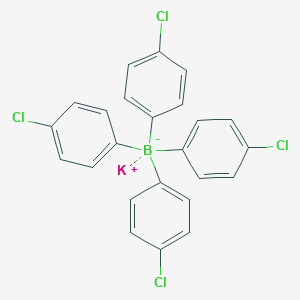
Nitrate de scandium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scandium nitrate is an important compound in materials science and catalysis, playing a unique and crucial role among chemical compounds. Composed of scandium, nitrogen, and oxygen (Sc(NO₃)₃), this compound serves as a gateway to exploring scandium’s unique properties and its integration into cutting-edge technologies. Its relevance stretches across various sectors, from electronics to energy, offering solutions and enhancements to longstanding challenges .
Applications De Recherche Scientifique
Scandium nitrate has a wide range of applications in scientific research:
Electronics and Optoelectronics: It is used in the development of high-efficiency lighting and display technologies, such as light-emitting diodes (LEDs), where it enhances light output and color rendering.
Energy Storage: Scandium-doped electrodes are being investigated for use in lithium-ion batteries and fuel cells.
Luminescent Materials: Due to its ability to emit strongly in the blue region of the spectrum, scandium nitrate is explored for potential use in luminescent materials.
Mécanisme D'action
Target of Action
Scandium nitrate, composed of scandium, nitrogen, and oxygen (Sc(NO₃)₃), is an important compound in materials science and catalysis . It plays a unique and crucial role among chemical compounds, serving as a gateway to exploring scandium’s unique properties and its integration into cutting-edge technologies .
Mode of Action
Scandium nitrate is characterized by its crystalline form and high solubility in water . At the molecular level, the scandium ion is trivalent, meaning it carries a charge of +3, which forms ionic bonds with three nitrate anions, each carrying a charge of -1 . This ionic structure contributes to its solubility and reactivity, making it a versatile reagent in chemical synthesis .
Biochemical Pathways
Scandium nitrate has been found to be a successful catalyst in chemical reactions such as Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes . The catalytic success of scandium nitrate can be increased by modifying its structure in ways such as adding a co-catalyst .
Pharmacokinetics
It is known that the compound’s solubility in water and ethanol contributes to its bioavailability
Result of Action
Scandium nitrate is used as a precursor for the synthesis of other scandium-based compounds such as scandium oxide or scandium hydroxide . It has also been investigated for its potential in luminescent materials due to its ability to strongly emit in the blue region of the spectrum . Furthermore, it can be used to prepare scandium-incorporated indium oxide semiconductors, which act as an electron transport layer in a light-emitting field-effect transistor (LEFET) .
Action Environment
The action of scandium nitrate can be influenced by environmental factors. For instance, its thermal sensitivity is crucial in applications requiring controlled thermal processing, such as in the synthesis of scandium-doped ceramics and glasses . Upon heating in air to 50 °C, the tetrahydrate transforms into the dihydrate, which at 60 °C further converts to Sc4O3(NO₃)₃·6.5H2O . At 140–220 °C, Sc4O5(NO₃)₃ is formed . Therefore, the environment in which scandium nitrate is used can significantly influence its action, efficacy, and stability.
Analyse Biochimique
Molecular Mechanism
The molecular mechanism of Scandium nitrate is complex. The thermal decomposition of Scandium nitrate begins with the simultaneous condensation of 4 mol of the initial monomer Sc(NO₃)₃·6H₂O. The resulting cyclic tetramer Sc₄O₄(NO₃)₄·2H₂O gradually loses azeotrope H₂O–HNO₃, and an intermediate oxynitrate Sc₄O₅(NO₃)₂ is formed .
Temporal Effects in Laboratory Settings
The effects of Scandium nitrate over time in laboratory settings are complex. Upon heating in air to 50 °C, the tetrahydrate transforms into the dihydrate, which at 60 °C further converts to Sc₄O₃(NO₃)₃·6.5H₂O. At 140–220 °C, Sc₄O₅(NO₃)₃ is formed .
Méthodes De Préparation
Scandium nitrate can be synthesized through several methods:
- Scandium metal reacts with dinitrogen tetroxide to form scandium nitrate and nitrogen monoxide:
Reaction with Dinitrogen Tetroxide: Sc+3N2O4→Sc(NO3)3+3NO
Reaction with Dinitrogen Pentoxide: Anhydrous scandium nitrate can be obtained by reacting scandium chloride with dinitrogen pentoxide.
Reaction with Nitric Acid: The tetrahydrate form can be synthesized by reacting scandium hydroxide with nitric acid.
Industrial production of scandium nitrate is limited by the scarcity of scandium itself, making its extraction and purification both challenging and expensive .
Analyse Des Réactions Chimiques
Scandium nitrate undergoes various chemical reactions:
Thermal Decomposition: Upon heating, scandium nitrate decomposes to form scandium oxide and nitrogen oxides.
Catalytic Reactions: It acts as a catalyst in reactions such as the Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes.
Oxidation and Reduction: As an oxidizer, scandium nitrate participates in oxidation-reduction reactions, often modifying the electronic structure of the host material.
Common reagents include dinitrogen tetroxide, dinitrogen pentoxide, and nitric acid. Major products formed include scandium oxide and nitrogen oxides .
Comparaison Avec Des Composés Similaires
Scandium nitrate is compared with other scandium-based compounds such as scandium chloride and scandium fluoride. Unlike these compounds, scandium nitrate is an oxidizer and is used in optical coatings, catalysts, electronic ceramics, and the laser industry . Its ability to form clusters in aqueous solutions and its strong emission in the blue region of the spectrum make it unique among scandium compounds .
Similar compounds include:
- Scandium chloride (ScCl₃)
- Scandium fluoride (ScF₃)
- Scandium oxide (Sc₂O₃)
Each of these compounds has distinct properties and applications, but scandium nitrate’s versatility and unique chemical properties set it apart .
Propriétés
Numéro CAS |
13465-60-6 |
|---|---|
Formule moléculaire |
HNO3Sc |
Poids moléculaire |
107.969 g/mol |
Nom IUPAC |
nitric acid;scandium |
InChI |
InChI=1S/HNO3.Sc/c2-1(3)4;/h(H,2,3,4); |
Clé InChI |
SPSBXWARWOLNDA-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sc+3] |
SMILES canonique |
[N+](=O)(O)[O-].[Sc] |
Key on ui other cas no. |
13465-60-6 |
Pictogrammes |
Oxidizer; Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)






![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)




![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)
